NAPE-PLD Activation Potency: Methylsulfonyl-2-carboxamide vs. 4-Fluorophenylsulfonyl-4-carboxamide Series
This compound's methylsulfonyl-2-carboxamide scaffold distinguishes it from potent activators VU534 and VU533, but closely parallels the weakly active analog VU233. In recombinant human NAPE-PLD assays using PED-A1 substrate, VU233 — which shares the methylsulfonyl and 2-carboxamide topology — failed to activate the enzyme (EC₅₀ reported as NA, <1.2-fold activation) [1]. In contrast, VU534 and VU533, with 4-fluorophenylsulfonyl and 4-carboxamide substitution, exhibited EC₅₀ values of 0.30 μM and robust Emax (≥1.6-fold) in both recombinant and cellular assays (HepG2, RAW264.7) [1]. This SAR indicates that the methylsulfonyl-2-carboxamide configuration is associated with a marked loss of NAPE-PLD activation potency relative to the 4-fluorophenylsulfonyl-4-carboxamide configuration.
| Evidence Dimension | Recombinant human NAPE-PLD activation EC₅₀ (fold-increase) |
|---|---|
| Target Compound Data | EC₅₀ not reported; predicted inactive or very weak based on VU233 analog |
| Comparator Or Baseline | VU534: EC₅₀ 0.30 μM (Emax ~1.6-fold); VU533: EC₅₀ ~0.30 μM; VU233 (methylsulfonyl-2-carboxamide): EC₅₀ NA, <1.2-fold |
| Quantified Difference | Target compound expected to be >30-fold less potent than VU534/VU533 |
| Conditions | Recombinant human NAPE-PLD, PED-A1 substrate, fluorescence-based activity assay |
Why This Matters
Procurement of this compound for NAPE-PLD activation studies is not supported by activity data; users seeking potent activation should instead select VU534 or VU533, which have well-defined EC₅₀ and cellular validation.
- [1] Zarrow JE et al. ACS Chem Biol. 2023;18(8):1891-1904. View Source
